10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Description
10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C20H14ClN5O2S2 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and related compounds has been extensively explored. Ivachtchenko et al. (2010) detailed the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists, showcasing their significant binding affinity and selectivity towards the 5-HT6 receptor, which implicates their potential in neurological and psychiatric disorders treatment (Ivachtchenko et al., 2010). Similarly, the study by Mittal et al. (2011) on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds underscores the antimicrobial potency of such derivatives, suggesting their application in combating various bacterial and fungal infections (Mittal et al., 2011).
Biological Activity and Potential Therapeutic Applications
The compound and its derivatives have shown promise in various biological activities. Notably, Riyadh (2011) reported the synthesis of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities, highlighting the versatility of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivatives in drug development (Riyadh, 2011). Additionally, the research by Salem et al. (2015) on regioselective synthesis underlines the importance of the precise structural configuration in enhancing the biological efficacy of these compounds (Salem et al., 2015).
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-7-8-13(11-15(12)21)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)14-5-3-2-4-6-14/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQTHUTLNUKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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